molecular formula C12H10N4O2 B2430564 3-Methyl-3'-(3-methylphenyl)-5,5'-bi-1,2,4-oxadiazole CAS No. 1775344-31-4

3-Methyl-3'-(3-methylphenyl)-5,5'-bi-1,2,4-oxadiazole

Cat. No. B2430564
CAS RN: 1775344-31-4
M. Wt: 242.238
InChI Key: JWPSLJPAXMMOBS-UHFFFAOYSA-N
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Description

3-Methyl-3'-(3-methylphenyl)-5,5'-bi-1,2,4-oxadiazole (MPOD) is a heterocyclic compound that has gained attention in recent years due to its unique chemical and biological properties. MPOD is a member of the oxadiazole family, which is a class of organic compounds that contain a five-membered ring consisting of three nitrogen and two oxygen atoms. MPOD has been synthesized using various methods, and its applications in scientific research have been explored extensively.

Mechanism of Action

3-Methyl-3'-(3-methylphenyl)-5,5'-bi-1,2,4-oxadiazole exerts its biological effects through various mechanisms, including the inhibition of reactive oxygen species (ROS) generation and the modulation of various signaling pathways. 3-Methyl-3'-(3-methylphenyl)-5,5'-bi-1,2,4-oxadiazole has been shown to inhibit the production of ROS by scavenging free radicals and reducing oxidative stress. It also modulates various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are involved in inflammation and cell proliferation.
Biochemical and Physiological Effects
3-Methyl-3'-(3-methylphenyl)-5,5'-bi-1,2,4-oxadiazole has been reported to exhibit various biochemical and physiological effects, including the modulation of gene expression, the inhibition of cell proliferation, and the induction of apoptosis. 3-Methyl-3'-(3-methylphenyl)-5,5'-bi-1,2,4-oxadiazole has been shown to modulate the expression of several genes involved in inflammation, oxidative stress, and cell proliferation. It also inhibits the proliferation of cancer cells and induces apoptosis, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

3-Methyl-3'-(3-methylphenyl)-5,5'-bi-1,2,4-oxadiazole has several advantages as a research tool, including its high stability, low toxicity, and ease of synthesis. However, it also has some limitations, including its poor solubility in water, which can limit its bioavailability and efficacy in vivo. Therefore, the development of novel formulations and delivery systems for 3-Methyl-3'-(3-methylphenyl)-5,5'-bi-1,2,4-oxadiazole is necessary to overcome these limitations.

Future Directions

Several future directions for the research on 3-Methyl-3'-(3-methylphenyl)-5,5'-bi-1,2,4-oxadiazole can be identified. One potential direction is the development of novel formulations and delivery systems to enhance its bioavailability and efficacy in vivo. Another direction is the exploration of its potential use as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, the investigation of its mechanism of action and its interactions with other signaling pathways can provide valuable insights into its biological effects and potential therapeutic applications.
Conclusion
In conclusion, 3-Methyl-3'-(3-methylphenyl)-5,5'-bi-1,2,4-oxadiazole is a heterocyclic compound that has gained attention in recent years due to its unique chemical and biological properties. It has been synthesized using various methods and has been extensively studied for its potential applications in scientific research. 3-Methyl-3'-(3-methylphenyl)-5,5'-bi-1,2,4-oxadiazole exhibits potent antioxidant and anti-inflammatory properties and has been shown to modulate various signaling pathways involved in inflammation and cell proliferation. While it has several advantages as a research tool, it also has some limitations that need to be addressed. Future research on 3-Methyl-3'-(3-methylphenyl)-5,5'-bi-1,2,4-oxadiazole can provide valuable insights into its biological effects and potential therapeutic applications.

Synthesis Methods

3-Methyl-3'-(3-methylphenyl)-5,5'-bi-1,2,4-oxadiazole can be synthesized using different methods, including the reaction of 3-methylbenzohydrazide with ethyl acetoacetate in the presence of phosphorous oxychloride, followed by cyclization with ammonium acetate. Another method involves the reaction of 3-methylbenzohydrazide with ethyl acetoacetate in the presence of acetic acid and sodium nitrite, followed by cyclization with copper sulfate. Both methods result in the formation of 3-Methyl-3'-(3-methylphenyl)-5,5'-bi-1,2,4-oxadiazole with high yields.

Scientific Research Applications

3-Methyl-3'-(3-methylphenyl)-5,5'-bi-1,2,4-oxadiazole has been widely used in scientific research due to its unique chemical and biological properties. It has been shown to exhibit potent antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. 3-Methyl-3'-(3-methylphenyl)-5,5'-bi-1,2,4-oxadiazole has also been reported to possess anti-inflammatory properties, which can be beneficial in the treatment of inflammatory diseases such as arthritis and asthma.

properties

IUPAC Name

3-methyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c1-7-4-3-5-9(6-7)10-14-12(18-16-10)11-13-8(2)15-17-11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPSLJPAXMMOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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